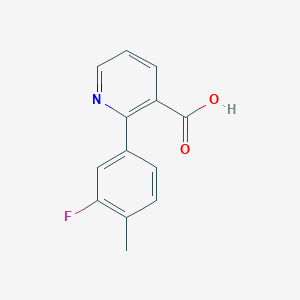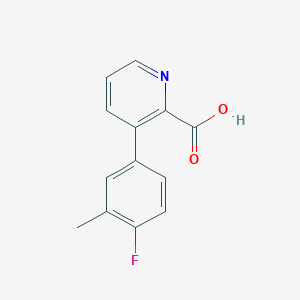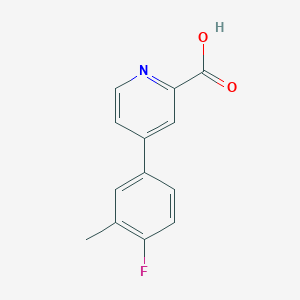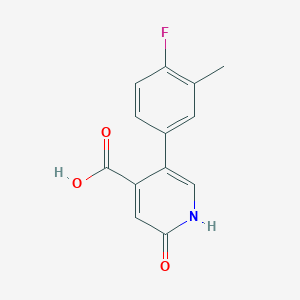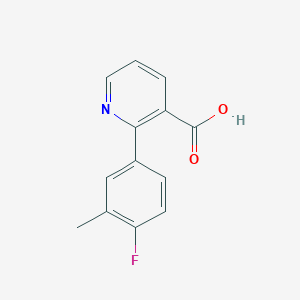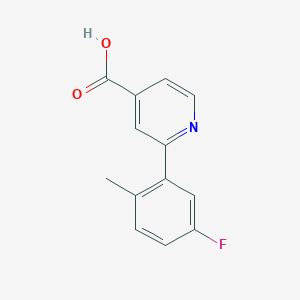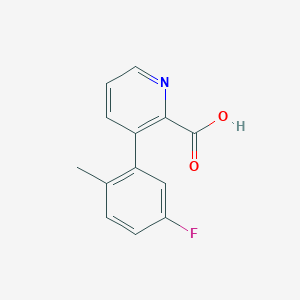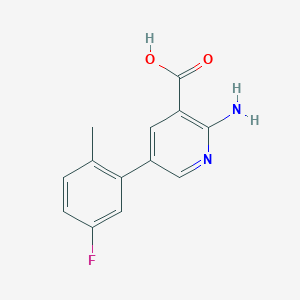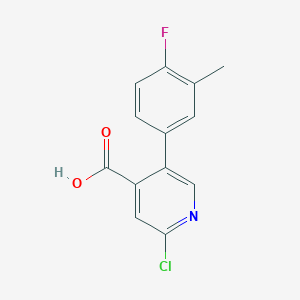
MFCD18317051
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD18317051 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. This compound has been studied for its potential use in biomedical applications, particularly in cancer treatment, due to its ability to interact with specific biological targets.
Métodos De Preparación
The synthesis of MFCD18317051 involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. One common method involves the use of hydrophilic material-modified iron(III) oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system, which is crucial for its application in various fields.
Análisis De Reacciones Químicas
MFCD18317051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Complexation: The formation of a complex compound with metal ions, which is particularly relevant in its biomedical applications
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
MFCD18317051 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of MFCD18317051 involves its interaction with copper ions, leading to the formation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately leading to apoptosis in cancer cells. The compound’s ability to chelate copper ions and reduce the activity of antioxidant enzymes like superoxide dismutase and glutathione is crucial to its anticancer effects .
Comparación Con Compuestos Similares
MFCD18317051 can be compared with other compounds that have similar structures or functions:
Iron(III) oxide nanoparticles: Similar in their use in biomedical applications, particularly in cancer treatment.
Copper chelating agents: Compounds like tetrathiomolybdate, which also interact with copper ions but have different mechanisms and applications.
Reactive oxygen species inducers: Compounds that induce oxidative stress in cells, such as doxorubicin, but with different molecular targets and pathways .
This compound stands out due to its specific interaction with copper ions and its dual role in both diagnostic and therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-7-4-8(2-3-11(7)15)10-6-16-12(14)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVNHCUCRRVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687209 |
Source


|
| Record name | 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-14-0 |
Source


|
| Record name | 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

